1.5‑Log‑Unit Lower Lipophilicity Than Fmoc-NH-PEG2-C2-NH2 Drives Aqueous Solubility and Reduces Aggregation
Fmoc-NH-PEG5-C2-NH2 exhibits a measured LogP of 1.4, conferring markedly higher hydrophilicity than its shorter-chain analogues Fmoc-NH-PEG3-C2-NH2 (LogP 2.53) and Fmoc-NH-PEG2-C2-NH2 hydrochloride (LogP 2.94) . The ΔLogP of 1.54 between PEG5 and PEG2 corresponds to an approximately 35‑fold difference in octanol‑water partitioning, directly translating to superior aqueous solubility and reduced propensity for colloidal aggregation – a well‑documented failure mode for PROTACs bearing hydrophobic warheads [1].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4 |
| Comparator Or Baseline | Fmoc-NH-PEG3-C2-NH2: LogP = 2.53; Fmoc-NH-PEG2-C2-NH2 hydrochloride: LogP = 2.94 |
| Quantified Difference | ΔLogP ≈ 1.1–1.5 (approx. 13‑ to 35‑fold lower lipophilicity) |
| Conditions | Computationally predicted and experimentally measured values from reputable vendor databases |
Why This Matters
A lower LogP directly correlates with higher aqueous solubility and lower non‑specific binding, two critical parameters for in‑vitro assay robustness and oral bioavailability potential.
- [1] Troup, R. I., Fallan, C. & Baud, M. G. J., 'Current strategies for the design of PROTAC linkers: a critical review', Explor Target Antitumor Ther. 1, 273–312 (2020) – discussion on aggregation and solubility. View Source
